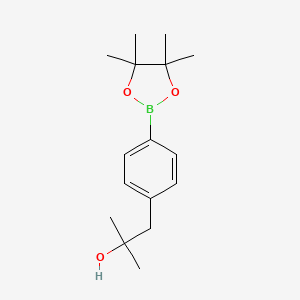
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine typically involves the alkylation of quinoxalin-2(1H)-one derivatives. One common method is the visible-light-promoted direct C3 alkylation of quinoxalin-2(1H)-ones using unactivated alkyl iodides as alkylation reagents . This reaction occurs under metal- and external photocatalyst-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and sustainable methods. Heterogeneous catalytic reactions, such as those involving graphitic phase carbon nitride or metal-organic frameworks, can be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, each with distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It finds use in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of n-Methyl-n-(quinoxalin-2-ylcarbonyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The valine component enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical and biological characteristics.
Uniqueness
The combination of quinoxaline and valine provides a versatile scaffold for the development of new therapeutic agents and materials .
Propiedades
Número CAS |
21704-84-7 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
3-methyl-2-[methyl(quinoxaline-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)13(15(20)21)18(3)14(19)12-8-16-10-6-4-5-7-11(10)17-12/h4-9,13H,1-3H3,(H,20,21) |
Clave InChI |
IDFSTOUGEUIEBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)

![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)





![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)





